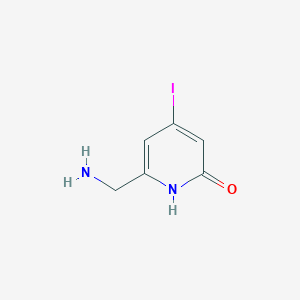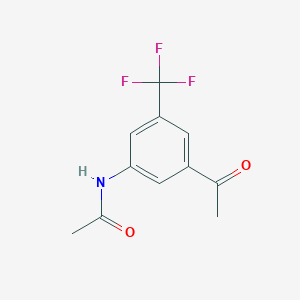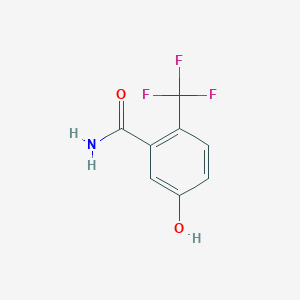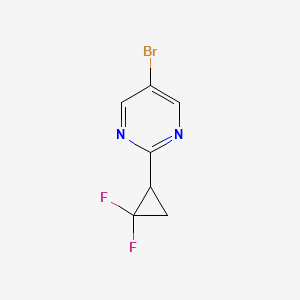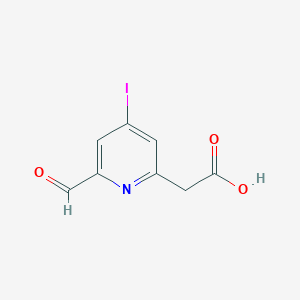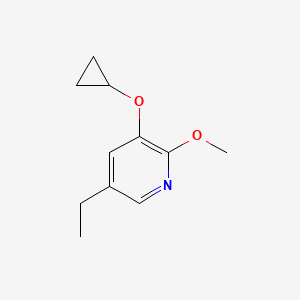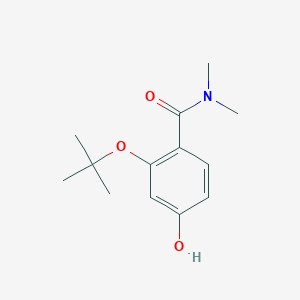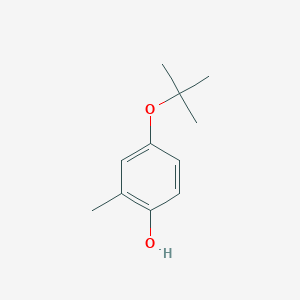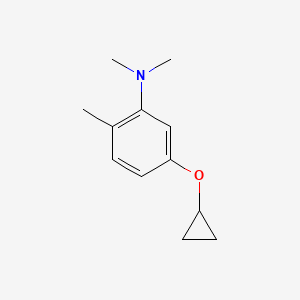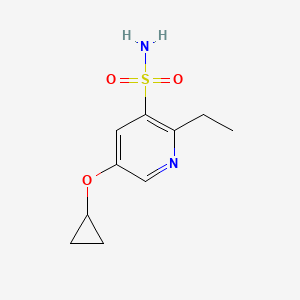
5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide typically involves the reaction of 5-cyclopropoxy-2-ethylpyridine with a sulfonamide reagent under controlled conditions. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, streamlining synthetic routes and reducing waste generation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or alcohols.
科学的研究の応用
5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function . This inhibition can lead to various biological effects, such as antibacterial and antiviral activities.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Known for its antitumor activity and inhibition of PI3Kα kinase.
5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide: Another sulfonamide derivative with similar chemical properties.
Uniqueness
5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide is unique due to its specific structural features, such as the cyclopropoxy and ethyl groups attached to the pyridine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C10H14N2O3S |
|---|---|
分子量 |
242.30 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-ethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-2-9-10(16(11,13)14)5-8(6-12-9)15-7-3-4-7/h5-7H,2-4H2,1H3,(H2,11,13,14) |
InChIキー |
CRAWXPFJPLSVIQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



